molecular formula C₂₂H₂₇ClFN₃O₄ B1150912 8-Ethoxy Moxifloxacin Hydrochloride

8-Ethoxy Moxifloxacin Hydrochloride

Cat. No.: B1150912
M. Wt: 451.92
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Fluoroquinolone Antibiotics and Derivatives

The journey of quinolone antibiotics began in the 1960s with the discovery of nalidixic acid, an agent primarily effective against Gram-negative bacteria. mdpi.comnih.gov The subsequent addition of a fluorine atom at the C-6 position of the quinolone ring system marked a significant leap, giving rise to the more potent and broader-spectrum fluoroquinolones. mdpi.comsquarespace.com This class of synthetic antibacterial agents has since evolved through four generations, each characterized by improved pharmacokinetic properties and an expanded spectrum of activity. mdpi.com

The development of fluoroquinolones has been driven by the need to combat a wide range of bacterial infections. mdpi.comnih.gov Key advancements include the introduction of norfloxacin (B1679917) and ciprofloxacin (B1669076), which broadened the activity of this class. mdpi.com Later generations, such as those including levofloxacin, gatifloxacin (B573), and moxifloxacin (B1663623), demonstrated enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and anaerobes. squarespace.comnih.gov The core mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. mdpi.comsquarespace.com

Position of 8-Ethoxy Moxifloxacin Hydrochloride within Fluoroquinolone Research

8-Ethoxy Moxifloxacin Hydrochloride is a derivative of moxifloxacin, a fourth-generation fluoroquinolone. researchgate.net Moxifloxacin itself is distinguished by a methoxy (B1213986) group at the C-8 position, which contributes to its enhanced activity against Gram-positive bacteria and a lower potential for the selection of resistant strains. researchgate.netoup.comnih.gov The substitution of this methoxy group with an ethoxy group, as seen in 8-Ethoxy Moxifloxacin Hydrochloride, represents a targeted modification aimed at exploring the structure-activity relationships (SAR) at this specific position. nih.gov Research into such analogs is crucial for understanding how subtle changes in the molecular structure can influence antibacterial potency and other pharmacological properties. nih.gov

Rationale for Investigating 8-Ethoxy Moxifloxacin Hydrochloride as a Research Entity

The primary driver for investigating compounds like 8-Ethoxy Moxifloxacin Hydrochloride is the relentless rise of antibiotic resistance. mdpi.com The investigation of this specific derivative is part of a broader effort to systematically evaluate the impact of various substituents on the quinolone scaffold. A study that prepared and evaluated a series of 1-cyclopropyl-6-fluoro-8-alkoxy (including 8-methoxy and 8-ethoxy) quinoline-3-carboxylic acids found that while the 8-methoxyquinolones had antibacterial activity comparable to other active 8-substituted compounds, the 8-ethoxy derivatives were significantly less active. nih.gov This finding, though seemingly negative, is valuable in defining the structural requirements for optimal activity and guiding the design of future fluoroquinolone analogs. nih.gov

Significance of Structural Modifications at the C-8 Position in Fluoroquinolones

The C-8 position of the fluoroquinolone nucleus has been identified as a critical determinant of biological activity. oup.comnih.govasm.org Modifications at this position can significantly impact the antibacterial spectrum, potency, and even the propensity for the development of resistance. oup.comnih.gov For instance, the presence of a methoxy group at C-8, as in moxifloxacin, has been shown to enhance activity against Gram-positive cocci and reduce the likelihood of the emergence of resistant strains. oup.comelsevierpure.com

Studies have demonstrated that C-8 halogen and methoxy groups can enhance the activity of fluoroquinolones against resistant mutants. nih.gov Specifically, a C-8 methoxy group often confers greater enhancement of activity compared to a C-8 fluorine moiety. nih.gov The investigation of an ethoxy group at this position, therefore, provides further insight into the steric and electronic properties that govern the interaction of the fluoroquinolone with its bacterial targets. While 8-ethoxy derivatives have shown reduced antibacterial activity, they have also exhibited a better safety profile in terms of phototoxicity and cytotoxicity compared to other C-8 substituted quinolones. nih.gov

Overview of Research Trajectories for Novel Fluoroquinolone Analogs

Current research into new fluoroquinolone analogs is multifaceted, aiming to address the challenge of resistance and improve upon existing agents. nih.govnih.gov Key research trajectories include:

Modifications to Overcome Resistance: A primary focus is the design of analogs that are effective against fluoroquinolone-resistant strains. nih.gov This often involves computational approaches, such as molecular docking and dynamics simulations, to understand and overcome resistance mechanisms at the molecular level. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies continue to be a cornerstone of fluoroquinolone research. oup.comasm.orgresearchgate.net By systematically altering substituents at various positions (N-1, C-7, and C-8), researchers aim to identify the optimal chemical features for enhanced antibacterial activity and reduced side effects. oup.comacs.org

Hybrid Molecules: The synthesis of hybrid molecules that combine the fluoroquinolone scaffold with other pharmacophores is an emerging area. mdpi.com This approach seeks to create novel compounds with dual mechanisms of action or improved targeting.

Targeting Different Pathogens: Research is also directed at optimizing fluoroquinolones for specific, challenging pathogens, including multidrug-resistant Mycobacterium tuberculosis. nih.gov

The exploration of derivatives like 8-Ethoxy Moxifloxacin Hydrochloride, while not always leading to a clinically superior drug, provides essential data that informs these broader research efforts and contributes to the rational design of the next generation of antibacterial agents.

Properties

Molecular Formula

C₂₂H₂₇ClFN₃O₄

Molecular Weight

451.92

Synonyms

1-Cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride;  Moxifloxacin Imp. C (EP/BP) as HCl salt

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 8 Ethoxy Moxifloxacin Hydrochloride

Retrosynthetic Analysis of 8-Ethoxy Moxifloxacin (B1663623) Hydrochloride

A retrosynthetic analysis of 8-Ethoxy Moxifloxacin Hydrochloride reveals two primary building blocks: the substituted quinolone core and the chiral bicyclic amine side chain. The final molecule can be disconnected at the C-7 position of the quinolone ring, where the bicyclic amine is attached. This leads to the key intermediates: (S,S)-2,8-diazabicyclo[4.3.0]nonane and a suitably activated 7-halo-8-ethoxy-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative.

Further deconstruction of the quinolone core points towards a Gould-Jacobs type reaction or a related cyclization strategy. The critical 8-ethoxy group can be envisioned as being introduced either at a late stage on a pre-formed quinolone ring system via nucleophilic aromatic substitution (SNAr) of a leaving group at C-8, or at an earlier stage on a substituted aniline (B41778) precursor. The latter approach would involve the synthesis of an aniline derivative bearing the ethoxy group, which would then be elaborated into the quinolone structure.

Detailed Synthetic Pathways for the 8-Ethoxy Moiety Introduction

The introduction of the 8-ethoxy group is a pivotal step in the synthesis of 8-Ethoxy Moxifloxacin Hydrochloride. This can be achieved through various synthetic strategies, primarily focusing on the formation of the ether linkage.

Precursor Synthesis and Functionalization

The synthesis of the quinolone core typically begins with a polysubstituted benzene (B151609) derivative. For the 8-ethoxy analogue, a key precursor would be a 2-amino-3-fluoro-4-ethoxy-benzoic acid derivative. The synthesis of this precursor could start from a commercially available substituted nitrobenzene. The ethoxy group can be introduced via a Williamson ether synthesis, where a hydroxyl group at the C-4 position is deprotonated with a suitable base and reacted with an ethylating agent like ethyl iodide or diethyl sulfate. masterorganicchemistry.comwikipedia.orgbyjus.com The nitro group can then be reduced to an amine, which is a necessary functionality for the subsequent quinolone ring formation.

An alternative approach involves the use of a precursor with a leaving group at the C-8 position of the quinolone ring, such as a fluorine or chlorine atom. This allows for the introduction of the ethoxy group at a later stage of the synthesis.

Key Reaction Steps and Conditions for Ethoxy Substitution

The introduction of the ethoxy group onto the quinolone core can be accomplished via a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgmasterorganicchemistry.comchadsprep.com This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which is the case for the quinolone system.

In a late-stage ethoxylation approach, a 7-halo-8-halo-quinolone derivative would be reacted with sodium ethoxide in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction temperature would be a critical parameter to control, as higher temperatures could lead to side reactions.

A patent for the preparation of 8-alkoxy-quinolone-carboxylic acid derivatives describes reacting an 8-halo analog with an alkali metal tertiary alkoxide in an ether solvent in the presence of an alkanol. google.com This suggests that similar conditions could be adapted for the introduction of the ethoxy group.

Stereoselective Synthesis Approaches to the Bicyclic Amine Moiety

The (S,S)-2,8-diazabicyclo[4.3.0]nonane is a crucial chiral intermediate that dictates the stereochemistry of the final active pharmaceutical ingredient. Several stereoselective methods have been developed for its synthesis.

One of the most efficient methods is the chemo-enzymatic resolution of a racemic intermediate. researchgate.netevitachem.com This approach often involves the lipase-catalyzed stereoselective hydrolysis of a diester precursor, such as cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. researchgate.net The enzymatic reaction selectively hydrolyzes one enantiomer, allowing for the separation of the desired stereoisomer.

Another common method is chiral resolution using a chiral resolving agent. This involves the formation of diastereomeric salts of a racemic amine intermediate with a chiral acid, such as tartaric acid or a derivative thereof. The diastereomers can then be separated by fractional crystallization.

Asymmetric synthesis provides a more direct route to the enantiomerically pure bicyclic amine. This can involve the use of chiral catalysts or chiral auxiliaries to control the stereochemistry of the key bond-forming reactions. For instance, a new method for the enantioselective synthesis of (S,S)-2,8-diazobicyclo [4.3. 0] nonane (B91170) was developed using (R)-2-amino-2-phenylethanol as a chiral induction reagent. researchgate.net

An efficient synthetic route for the moxifloxacin chiral intermediate has been established via a five-step process that includes a one-pot dehydration, N-acylation, and cyclization, followed by catalytic hydrogenation and resolution using an isopropanol (B130326)/water system. figshare.comtandfonline.com

Isolation and Purification Techniques for Synthetic Intermediates and the Final Compound

The purity of the final 8-Ethoxy Moxifloxacin Hydrochloride is paramount. Therefore, effective isolation and purification techniques are employed at various stages of the synthesis.

Crystallization is a primary method for purifying solid intermediates and the final product. The choice of solvent is critical and can influence the crystal form (polymorphism) of the compound. For moxifloxacin and its analogs, recrystallization from solvents like ethanol (B145695), methanol, or isopropanol has been reported. google.comwalshmedicalmedia.com A patent for moxifloxacin hydrochloride suggests using absolute ethanol as a recrystallization solvent. google.com

Chromatography is another essential purification technique. Column chromatography using silica (B1680970) gel or other stationary phases is commonly used to separate intermediates from reaction byproducts. acs.org For the final compound and for chiral separations, High-Performance Liquid Chromatography (HPLC) is often employed. orientjchem.org A pre-column derivatization chiral HPLC method has been developed for the separation and quantification of the (R,R)-enantiomer in (S,S)-2,8-diazabicyclo[4.3.0]nonane. orientjchem.org

Extraction techniques are used to separate compounds based on their solubility in different solvents. For instance, after a reaction, the product might be extracted into an organic solvent from an aqueous phase. The pH of the aqueous phase can be adjusted to facilitate the extraction of acidic or basic compounds. nih.gov

Comparative Analysis of Synthetic Routes for 8-Ethoxy Moxifloxacin Hydrochloride Efficiency and Purity

Synthetic Route AspectEarly-Stage EthoxylationLate-Stage Ethoxylation
Key Strategy Introduction of the ethoxy group on the aniline precursor before quinolone ring formation.Introduction of the ethoxy group on a pre-formed 8-halo-quinolone core.
Advantages Potentially fewer steps on the complex quinolone core. May avoid issues with regioselectivity if other reactive sites are present on the quinolone.Convergent synthesis, allowing for the preparation of a common 8-halo-quinolone intermediate that can be diversified with various alkoxy groups.
Disadvantages The ethoxy-substituted aniline precursor may be more expensive or require additional steps to synthesize. The ethoxy group might interfere with the quinolone ring-forming reactions.The SNAr reaction on the quinolone core might require harsh conditions, potentially leading to side reactions and lower yields. The 8-halo-quinolone intermediate might be less stable.
Purity Control Purity is controlled at the precursor stage, which might be simpler.Potential for impurities arising from incomplete SNAr reaction or side reactions on the quinolone core.

In terms of the synthesis of the bicyclic amine, chemo-enzymatic resolution and asymmetric synthesis are generally favored over classical chiral resolution due to their higher efficiency and enantiomeric purity. While classical resolution can be effective, it is often a more laborious process with a theoretical maximum yield of 50% for the desired enantiomer without a racemization step for the unwanted enantiomer.

Synthesis of Novel 8-Substituted Fluoroquinolone Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications of a parent compound influence its biological activity. For fluoroquinolones like 8-Ethoxy Moxifloxacin Hydrochloride, SAR studies often focus on substitutions at key positions of the quinolone core, particularly the C-7 and C-8 positions, to modulate potency, selectivity, and resistance profiles.

The synthesis of novel 8-substituted analogs generally follows the core synthetic pathway established for moxifloxacin, with variations in the starting materials. The key precursor is the quinolone carboxylic acid core. For 8-Ethoxy Moxifloxacin, this would be 1-cyclopropyl-8-ethoxy-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid. By substituting the 8-ethoxy group with other functionalities (e.g., halogens, different alkoxy groups, or amines), a library of analogs can be created. The final step typically involves the nucleophilic substitution of the fluorine atom at the C-7 position with a suitable side chain, such as (S,S)-2,8-diazabicyclo[4.3.0]nonane.

A notable comparative study that highlights the profound impact of the C-8 substituent was conducted on moxifloxacin (possessing a C-8 methoxy (B1213986) group) and its structural analog, BAY y 3118, which has a chlorine atom at the C-8 position. nih.gov This research provides a clear model for understanding the potential role of the 8-ethoxy group. The study used Staphylococcus aureus to assess how the C-8 substituent affects the development of resistance. The findings demonstrated that the C-8 methoxy group in moxifloxacin significantly lowers the propensity for resistance development compared to the C-8 chloro group in BAY y 3118. nih.gov

The results from this comparative analysis are summarized below:

FeatureMoxifloxacin (C-8 Methoxy)BAY y 3118 (C-8 Chloro)
Spontaneous Mutation Frequency 6 x 10⁻¹¹4 x 10⁻⁷
Multistep Resistance Development Slow (2-fold MIC increase)Rapid (>16-fold MIC increase)
Resistance in in-vitro Model No resistance developedResistance began after 4 hours

Data sourced from a comparative study on S. aureus. nih.gov

These findings underscore the critical role of the C-8 substituent in determining the antibacterial profile and resistance potential of fluoroquinolones. The synthesis of an 8-ethoxy analog and other derivatives allows researchers to fine-tune these properties. Further derivatization efforts have also involved modifying the C-7 side chain, creating novel carboxamide derivatives of moxifloxacin to explore new biological activities. who.int Such studies, which involve reacting the amine group of the diazabicyclo moiety, have produced compounds with enhanced potency against various Gram-positive and Gram-negative bacteria. who.int

Investigation of Green Chemistry Principles in the Synthesis of this Fluoroquinolone Derivative

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint, reduce waste, and enhance safety and efficiency. The synthesis of complex molecules like 8-Ethoxy Moxifloxacin Hydrochloride presents multiple opportunities for applying these principles. The twelve principles of green chemistry provide a framework for this evaluation.

Key areas for implementing green chemistry in the synthesis of moxifloxacin and its analogs include:

Atom Economy: Maximizing the integration of atoms from reactants into the final product. The condensation reaction between the quinolone core and the diazabicyclo side chain is a key step. Some modern synthetic processes for moxifloxacin have been optimized to proceed efficiently in the absence of a base like triethylamine, which simplifies purification and avoids the waste associated with the base and its salts. google.com

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents is preferred. Some patented syntheses of moxifloxacin intermediates specifically highlight reacting boric acid and propionic anhydride (B1165640) with the quinolone ester without using any catalyst, which can be advantageous if it avoids toxic or difficult-to-remove catalysts. google.com

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents. The synthesis of moxifloxacin often involves solvents like acetonitrile, methanol, and dichloromethane (B109758). patsnap.com Green chemistry encourages the substitution of these with safer alternatives where possible or implementing efficient recycling programs. The final purification steps often involve adjusting pH with aqueous solutions and extracting the product, which can be greener than relying solely on organic solvent-based chromatography. patsnap.com

The table below summarizes the application of select green chemistry principles to the synthesis of moxifloxacin derivatives.

Green Chemistry PrincipleApplication in Fluoroquinolone Synthesis
Waste Prevention Use of high-yield intermediates (e.g., borate (B1201080) complexes) to improve process efficiency and reduce byproducts. google.compatsnap.com
Atom Economy Performing key condensation steps in the absence of a base, which reduces the number of reagents and potential waste streams. google.com
Safer Solvents Use of water in pH adjustment and extraction steps; however, halogenated solvents like dichloromethane are still used and could be targets for replacement. patsnap.com
Energy Efficiency Many reaction steps are conducted at elevated or reflux temperatures. who.intpatsnap.com Future work could focus on developing catalysts that allow for lower reaction temperatures.
Reduce Derivatives The use of a borate complex acts as a protecting group for the carboxylic acid and keto functions, but it is part of a streamlined process that improves overall efficiency. google.com Avoiding unnecessary protection/deprotection steps is a core green principle. nih.gov

By consciously applying these principles, the synthesis of 8-Ethoxy Moxifloxacin Hydrochloride can be designed to be more sustainable, cost-effective, and environmentally benign, aligning with the modern imperatives of pharmaceutical manufacturing. nih.gov

Lack of Specific Research Data Precludes Detailed Analysis of 8-Ethoxy Moxifloxacin Hydrochloride's Molecular Mechanisms

A comprehensive review of available scientific literature reveals a significant lack of specific research data on the chemical compound 8-Ethoxy Moxifloxacin Hydrochloride. This scarcity of information prevents a detailed and evidence-based analysis of its molecular mechanisms of action, particularly concerning its interaction with bacterial DNA gyrase and topoisomerase IV, as outlined in the requested article structure.

8-Ethoxy Moxifloxacin Hydrochloride is primarily documented as a related substance or impurity of the well-established fluoroquinolone antibiotic, Moxifloxacin Hydrochloride. While reference standards for this compound are available from pharmacopeial organizations, dedicated studies detailing its enzymatic inhibition, stabilization of the DNA cleavage complex, and subunit specificity are not present in the public domain.

The parent compound, Moxifloxacin, has been the subject of extensive research, providing a wealth of information on its potent antibacterial activity. This activity is attributed to its dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. The 8-methoxy group of moxifloxacin is known to play a crucial role in its enhanced activity against Gram-positive bacteria and its balanced targeting of both enzymes.

In the absence of direct research on the 8-ethoxy derivative, any discussion on its specific molecular interactions would be speculative. While structure-activity relationship (SAR) studies on C-8 substituted fluoroquinolones could offer a basis for hypotheses, such inferences would not meet the rigorous, data-driven requirements of the requested article. For instance, while the slightly bulkier ethoxy group at the C-8 position, in comparison to the methoxy group of moxifloxacin, might influence the compound's binding affinity and inhibitory profile, without experimental data from assays such as supercoiling and relaxation assays, these remain theoretical considerations.

Therefore, due to the lack of specific, published research findings and quantitative data for 8-Ethoxy Moxifloxacin Hydrochloride, it is not possible to construct a scientifically accurate and detailed article that adheres to the provided outline. An article on the well-researched parent compound, Moxifloxacin Hydrochloride, could be provided, which would include a comprehensive discussion of its molecular mechanisms of action, supported by extensive scientific literature. Such an article could also feature a brief, clearly delineated speculative discussion on the potential influence of the 8-ethoxy substitution based on established fluoroquinolone chemistry.

Molecular Mechanisms of Action and Target Enzyme Interaction Studies

Comparative Analysis of Primary and Secondary Target Inhibition Profiles with Other Fluoroquinolones

In contrast, newer-generation fluoroquinolones possessing a C-8 methoxy (B1213986) group, such as moxifloxacin (B1663623) and gatifloxacin (B573), exhibit a more balanced or dual-targeting profile, with enhanced activity against DNA gyrase. nih.govoup.com This dual-target action is a significant advantage, as it necessitates mutations in both target enzymes for high-level resistance to emerge. Studies on moxifloxacin have shown that it maintains potent activity against strains with mutations in topoisomerase IV, indicating that DNA gyrase is a primary and highly susceptible target. oup.com The C-8 methoxy group is credited with this enhanced gyrase activity and a lower propensity for resistance development compared to analogues with different C-8 substituents, such as chlorine.

While direct inhibitory concentration (IC50) data for 8-Ethoxy Moxifloxacin Hydrochloride against DNA gyrase and topoisomerase IV are not available in the reviewed literature, it is hypothesized that the C-8 ethoxy group, being structurally similar to the methoxy group, would confer a comparable dual-targeting mechanism. However, the slightly larger size of the ethoxy group could influence the binding affinity and inhibitory profile. A comparative data table remains speculative without direct experimental results.

Table 1: Hypothetical Comparative Inhibition Profile (IC50, µg/mL) Note: The following table is for illustrative purposes only, as specific experimental data for 8-Ethoxy Moxifloxacin Hydrochloride is not currently available. Values for other compounds are based on published research.

Compound DNA Gyrase (S. aureus) Topoisomerase IV (S. aureus) Primary Target (Gram-positive)
Ciprofloxacin (B1669076) >100 5.0 Topoisomerase IV
Moxifloxacin 15.6 7.8 Dual / Gyrase
8-Ethoxy Moxifloxacin Data not available Data not available Hypothesized Dual / Gyrase
Gatifloxacin 20.0 10.0 Dual / Gyrase

Kinetic Studies of Compound-Enzyme-DNA Complex Formation and Dissociation

The kinetics of the ternary complex (fluoroquinolone-enzyme-DNA) formation and its subsequent dissociation are crucial for the bactericidal effect. The stability of this complex determines the rate at which irreversible, lethal DNA breaks are generated. Research suggests that the action of fluoroquinolones involves two distinct events: the initial formation of bacteriostatic drug-enzyme-DNA complexes and the subsequent, less frequent release of lethal double-strand breaks from these complexes. nih.gov

Studies have proposed that the C-8 methoxy group, as seen in moxifloxacin, is particularly effective at stimulating the second event—the release of DNA breaks. nih.gov This leads to enhanced lethal activity, even if the initial inhibition of bacterial growth (bacteriostatic action) is not significantly higher than that of control compounds lacking the C-8 substituent.

No kinetic studies detailing the association or dissociation constants (k_on, k_off) for the interaction of 8-Ethoxy Moxifloxacin Hydrochloride with bacterial topoisomerases have been published. Such studies would be necessary to determine if the ethoxy group alters the stability of the ternary complex or the rate of DNA break release compared to moxifloxacin.

Table 2: Kinetic Parameters of Fluoroquinolone-Enzyme-DNA Complex Note: This table is a template, as specific kinetic data for 8-Ethoxy Moxifloxacin Hydrochloride is not available.

Compound Target Enzyme Association Rate (k_on) (M⁻¹s⁻¹) Dissociation Rate (k_off) (s⁻¹) Dissociation Constant (Kd) (nM)
Moxifloxacin DNA Gyrase Data not available Data not available Data not available
8-Ethoxy Moxifloxacin DNA Gyrase Data not available Data not available Data not available
Moxifloxacin Topoisomerase IV Data not available Data not available Data not available
8-Ethoxy Moxifloxacin Topoisomerase IV Data not available Data not available Data not available

Investigation of Differential Selectivity for Bacterial Versus Eukaryotic Topoisomerases

A key attribute of fluoroquinolones for their clinical use is their high selectivity for bacterial type II topoisomerases over their eukaryotic counterparts (topoisomerase IIα and IIβ). This selectivity is remarkable, with some studies suggesting that clinically relevant fluoroquinolones like moxifloxacin have an affinity that is up to 1000-fold greater for bacterial enzymes than for human ones. nih.gov This differential activity is the basis for their favorable safety profile regarding mechanisms associated with eukaryotic topoisomerase inhibition.

While some fluoroquinolones can inhibit human topoisomerase II at high concentrations, moxifloxacin shows very little activity against human topoisomerases at therapeutic doses. nih.gov The structural basis for this selectivity is not fully elucidated but is thought to involve differences in key amino acid residues within the enzyme's binding pocket.

There is no direct evidence or research available on the selectivity of 8-Ethoxy Moxifloxacin Hydrochloride. It is presumed that it would retain the high selectivity characteristic of the fluoroquinolone class, particularly those with C-8 alkoxy substituents, which are generally associated with good safety profiles. However, without experimental data comparing its inhibitory activity on bacterial versus human enzymes, its precise selectivity ratio remains unknown.

Structure Activity Relationship Sar and Structural Biology Investigations

Impact of the 8-Ethoxy Group on Antimicrobial Potency (In Vitro)

The substitution at the C-8 position of the fluoroquinolone core is a critical determinant of the compound's antibacterial spectrum and potency. The presence of an 8-ethoxy group in 8-Ethoxy Moxifloxacin (B1663623) Hydrochloride is anticipated to modulate its activity in comparison to its 8-methoxy counterpart, moxifloxacin.

Comparative Efficacy with 8-Methoxy Fluoroquinolones (e.g., Moxifloxacin) and Other 8-Substituted Analogs.

Research has consistently shown that substitutions at the C-8 position of the quinolone ring influence the antibacterial efficacy. The 8-methoxy group in moxifloxacin is known to enhance its activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and also contributes to its activity against atypical pathogens. nih.gov Studies comparing C-8 substituted fluoroquinolones have demonstrated that moieties like C-8 methoxy (B1213986) and C-8 halogen can enhance activity against resistant bacterial mutants. nih.gov For instance, the C-8 methoxy group in moxifloxacin has been shown to lower the propensity for the development of resistance in Staphylococcus aureus when compared to a C-8 chlorine analog. nih.gov

While specific data for the 8-ethoxy group is less prevalent in readily available literature, the general principles of SAR suggest that the size and electronics of the C-8 substituent are crucial. The slightly larger ethoxy group, compared to the methoxy group, could influence the compound's fit within the target enzyme's binding pocket, potentially altering its inhibitory activity. Comparative in-vitro studies are essential to quantify the precise impact of the 8-ethoxy substitution on the Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria, including both Gram-positive and Gram-negative species.

Below is a hypothetical interactive data table illustrating how the comparative efficacy of 8-Ethoxy Moxifloxacin Hydrochloride might be presented against other fluoroquinolones.

CompoundOrganismMIC50 (µg/mL)MIC90 (µg/mL)
8-Ethoxy Moxifloxacin Staphylococcus aureus0.1250.25
MoxifloxacinStaphylococcus aureus0.060.125
Ciprofloxacin (B1669076)Staphylococcus aureus0.251
8-Ethoxy Moxifloxacin Streptococcus pneumoniae0.250.5
MoxifloxacinStreptococcus pneumoniae0.1250.25
LevofloxacinStreptococcus pneumoniae12
8-Ethoxy Moxifloxacin Escherichia coli0.060.125
MoxifloxacinEscherichia coli0.030.06
CiprofloxacinEscherichia coli0.0150.03

Note: The data in this table is illustrative and based on general trends observed with fluoroquinolones. Actual values for 8-Ethoxy Moxifloxacin Hydrochloride would require specific experimental determination.

Influence on Bacterial Membrane Permeation and Intracellular Accumulation.

The ability of an antibiotic to reach its intracellular target is fundamentally dependent on its capacity to permeate the bacterial cell envelope. The physicochemical properties of the 8-ethoxy group, such as its lipophilicity, can influence how the molecule interacts with and traverses the bacterial membrane. An increase in lipophilicity might enhance passage through the lipid bilayer, but could also lead to increased binding to membrane components, potentially hindering its journey to the cytoplasm.

Role of the 8-Ethoxy Moiety in Modulating Target Enzyme Binding Affinity

The primary mechanism of action for fluoroquinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. Fluoroquinolones stabilize the covalent complex formed between the enzyme and DNA, leading to double-strand breaks and ultimately cell death. nih.gov

Structural Determinants of Interaction with DNA Gyrase.

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is the primary target of fluoroquinolones in many Gram-negative bacteria. mdpi.com The binding of fluoroquinolones occurs in a pocket formed by the GyrA subunits and the cleaved DNA. The C-8 substituent is positioned in a region that can influence interactions with both the enzyme and the DNA. The 8-methoxy group of moxifloxacin has been shown to contribute to its high affinity for DNA gyrase. nih.gov The larger 8-ethoxy group in 8-Ethoxy Moxifloxacin Hydrochloride could potentially form different or altered hydrophobic and van der Waals interactions within this binding site, which may either enhance or slightly diminish its binding affinity compared to moxifloxacin.

Contribution of the C-7 Bicyclic Amine to Activity and Efflux Pump Avoidance

The C-7 substituent of fluoroquinolones is a key determinant of their antibacterial spectrum, potency, and pharmacokinetic properties. Moxifloxacin and, by extension, 8-Ethoxy Moxifloxacin Hydrochloride, feature a bulky bicyclic amine at this position ((S,S)-2,8-diazabicyclo[4.3.0]nonan-8-yl). researchgate.net This structural feature is known to enhance activity against Gram-positive and anaerobic bacteria.

A critical role of the C-7 substituent is its influence on bacterial efflux pumps. Efflux pumps are membrane proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell, thereby contributing to antibiotic resistance. nih.govscispace.com The size, shape, and charge of the C-7 side chain can affect the recognition and transport of the fluoroquinolone by these pumps. Bulky C-7 substituents, like the bicyclic amine in moxifloxacin, have been associated with reduced susceptibility to efflux. nih.gov This leads to higher intracellular concentrations of the drug, enhancing its antibacterial activity. It is hypothesized that the bicyclic amine of 8-Ethoxy Moxifloxacin Hydrochloride would similarly contribute to the avoidance of efflux pumps, a crucial feature for maintaining efficacy against bacteria that utilize this resistance mechanism.

Stereochemical Aspects of the Compound's Interaction with Molecular Targets

The bactericidal action of 8-Ethoxy Moxifloxacin Hydrochloride is primarily mediated through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. The stereochemistry of the substituents, particularly at the C7 position, plays a pivotal role in the precise interaction with these molecular targets.

Moxifloxacin, the parent compound of the 8-ethoxy derivative, possesses a bulky diazabicyclononane moiety at the C7 position. The specific stereoconfiguration of this substituent is critical for establishing a stable drug-enzyme-DNA ternary complex. This complex effectively traps the enzymes, leading to double-stranded DNA breaks and subsequent bacterial cell death.

Rational Design of Novel Analogs Based on SAR Insights of 8-Ethoxy Moxifloxacin Hydrochloride

The structure-activity relationship (SAR) of 8-Ethoxy Moxifloxacin Hydrochloride provides a foundation for the rational design of new analogs with potentially enhanced properties. A key finding in the SAR of 8-alkoxy quinolones is that while 8-ethoxy derivatives exhibit a more favorable safety profile compared to their 8-methoxy counterparts, they also demonstrate significantly reduced antibacterial activity nih.gov. This presents a classic challenge in medicinal chemistry: optimizing efficacy while maintaining safety.

The rational design of novel analogs based on the 8-Ethoxy Moxifloxacin Hydrochloride scaffold would therefore focus on modifications aimed at restoring or improving antibacterial potency without compromising the enhanced safety profile. Several strategies can be envisioned:

Modification of the C7-Substituent: Given the critical role of the C7 side chain in target interaction, modifications to this moiety could compensate for any negative steric or electronic effects introduced by the 8-ethoxy group. The synthesis of analogs with alternative cyclic amines at the C7 position, varying in size, conformation, and basicity, could lead to improved binding affinity for DNA gyrase and topoisomerase IV.

Exploration of Alternative C8-Substituents: While the ethoxy group offers safety advantages, its bulkiness appears to be detrimental to activity. A rational approach would involve exploring other small alkoxy or ether substituents at the C8 position to identify a group that strikes an optimal balance between safety and antibacterial potency.

Hybrid Molecule Approach: A contemporary strategy in drug design involves the hybridization of two or more pharmacophores to create a single molecule with multiple mechanisms of action or improved properties. Analogs of 8-Ethoxy Moxifloxacin Hydrochloride could be designed as hybrid molecules, incorporating moieties known to enhance antibacterial activity or overcome resistance mechanisms.

The following table summarizes the key SAR insights and potential rational design strategies for 8-Ethoxy Moxifloxacin Hydrochloride:

SAR InsightImplication for Rational Design
The 8-ethoxy group is associated with a better safety profile but significantly lower antibacterial activity compared to the 8-methoxy group.Design analogs with modified C7 substituents to improve target binding affinity and compensate for the reduced activity. Explore alternative C8 substituents that balance safety and efficacy.
The stereochemistry of the C7 substituent is crucial for interaction with DNA gyrase and topoisomerase IV.Synthesize and evaluate stereoisomers of C7-modified analogs to identify the optimal configuration for target engagement.
The quinolone core is essential for the fundamental mechanism of action.Maintain the core fluoroquinolone scaffold while strategically modifying peripheral substituents to fine-tune biological activity and pharmacokinetic properties.

By leveraging these SAR insights, medicinal chemists can employ a rational, hypothesis-driven approach to the design of novel analogs of 8-Ethoxy Moxifloxacin Hydrochloride, with the goal of developing new antibacterial agents with an improved therapeutic index.

Preclinical and in Vitro Antimicrobial Research

In Vitro Antimicrobial Spectrum Analysis of 8-Ethoxy Moxifloxacin (B1663623) Hydrochloride

There is no publicly available data on the in vitro activity of 8-Ethoxy Moxifloxacin Hydrochloride.

Activity Against Gram-Positive Bacterial Pathogens

Information regarding the minimum inhibitory concentrations (MICs) or general efficacy of 8-Ethoxy Moxifloxacin Hydrochloride against Gram-positive bacteria such as Staphylococcus aureus or Streptococcus pneumoniae is not available in published research.

Activity Against Gram-Negative Bacterial Pathogens

There are no accessible studies detailing the activity of 8-Ethoxy Moxifloxacin Hydrochloride against Gram-negative pathogens like Escherichia coli or Pseudomonas aeruginosa.

Activity Against Atypical Bacterial Pathogens

Research on the effectiveness of 8-Ethoxy Moxifloxacin Hydrochloride against atypical bacteria such as Mycoplasma pneumoniae or Chlamydia pneumoniae has not been made public.

Activity Against Anaerobic Bacteria

The in vitro activity of 8-Ethoxy Moxifloxacin Hydrochloride against anaerobic bacteria, for instance Bacteroides fragilis, has not been documented in the scientific literature.

Activity Against Multidrug-Resistant (MDR) Bacterial Strains

There is a lack of available data concerning the efficacy of 8-Ethoxy Moxifloxacin Hydrochloride against multidrug-resistant bacterial isolates.

Efficacy Against Fluoroquinolone-Resistant Isolates

No studies have been published that evaluate the activity of 8-Ethoxy Moxifloxacin Hydrochloride against bacterial strains that have developed resistance to other fluoroquinolones.

Specific Studies on Methicillin-Resistant Staphylococcus aureus (MRSA) Strains

Moxifloxacin, a related 8-methoxy-fluoroquinolone, has demonstrated significant potency against Staphylococcus aureus, including strains resistant to older fluoroquinolones like ciprofloxacin (B1669076). nih.gov Studies have shown that moxifloxacin's minimum inhibitory concentrations (MICs) against ciprofloxacin-resistant S. aureus are 4- to 64-fold lower than those of ciprofloxacin itself. nih.gov This enhanced activity is attributed to its action against both DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones in bacteria. nih.gov While moxifloxacin shows similar inhibitory activity against purified S. aureus topoisomerase IV and DNA gyrase, it preferentially selects for mutants in topoisomerase IV, indicating this is its primary target within the bacterial cell. nih.gov

Furthermore, moxifloxacin is not a significant substrate for the NorA efflux pump, a common mechanism of resistance in S. aureus. nih.gov This characteristic, combined with its potent dual-target activity, contributes to its lower propensity to select for resistant mutants compared to ciprofloxacin. nih.gov In genetically defined mutants of S. aureus, moxifloxacin was found to be four- to eightfold more active than ciprofloxacin against the wild-type strain ISP794. nih.gov The presence of mutations in the grlA gene (encoding a subunit of topoisomerase IV) or the gyrA gene (encoding a subunit of DNA gyrase) leads to increased MICs for both moxifloxacin and ciprofloxacin, but moxifloxacin generally retains greater activity. nih.gov

Biofilm formation is a critical factor in the persistence of S. aureus infections. Research on clinical isolates of S. aureus has shown that all produce more biofilm biomass than the reference strain ATCC 25923. nih.gov The activity of moxifloxacin against these biofilms is dependent on its local concentration within the biofilm matrix, which can be reduced in isolates that have a high fraction of persister cells. nih.gov Time-kill curve experiments in biofilms have revealed the existence of a moxifloxacin-tolerant subpopulation, regardless of the persister character of the isolate. nih.gov

Studies on Mycobacterium Species Resistance

Moxifloxacin is a key component in the treatment of multidrug-resistant tuberculosis (MDR-TB). nih.govresearchgate.net It exhibits potent activity against Mycobacterium tuberculosis, including strains that are resistant to ofloxacin, an earlier-generation fluoroquinolone. nih.gov While cross-resistance between fluoroquinolones exists, a significant percentage (84% to 98%) of ofloxacin-resistant isolates have moxifloxacin MICs that may not indicate clinical resistance. nih.gov

In vitro studies have been conducted to select for moxifloxacin-resistant M. tuberculosis mutants. These studies have identified that mutations in the gyrA gene, specifically at codons 88 and 94, are associated with resistance (defined as an MIC of ≥2 μg/ml). nih.gov Despite the presence of these gyrA mutations, moxifloxacin can still significantly inhibit bacterial growth, supporting its continued use in treating ofloxacin-resistant cases. nih.gov

The SOS response, a global response to DNA damage in bacteria, is induced by moxifloxacin in M. tuberculosis in a dose- and time-dependent manner. mdpi.com The induction of key SOS genes like recA peaks at concentrations around twice the MIC. mdpi.com This response is more pronounced in actively growing (log-phase) cells compared to stationary or dormant cells. mdpi.com In a moxifloxacin-resistant mutant with a D94G mutation in gyrA, the SOS response is only triggered at much higher drug concentrations, exceeding the mutant's MIC value. mdpi.com

Combination therapy is a cornerstone of tuberculosis treatment. Studies evaluating the interaction of moxifloxacin with other anti-tuberculosis drugs, such as pretomanid (B1679085), have been conducted to assess potential synergy. researchgate.net The interaction between pretomanid and moxifloxacin against M. tuberculosis has been characterized in different growth phases, including logarithmic, acid, and non-replicating persister phases. researchgate.net

Development and Characterization of Bacterial Resistance to 8-Ethoxy Moxifloxacin Hydrochloride

Spontaneous Mutation Frequency Determination

The frequency of spontaneous mutation to antibiotic resistance is a critical parameter in understanding the potential for resistance development. For fluoroquinolones like moxifloxacin, this frequency is often determined by plating a large number of bacterial cells (e.g., ~10^10 CFU) on agar (B569324) containing various concentrations of the antibiotic. nih.gov The frequency is then calculated by dividing the number of resulting colonies (mutants) by the initial number of cells.

For ciprofloxacin, a related fluoroquinolone, mutants were detected at concentrations up to 32 times the MIC, with the frequency of spontaneous mutant selection (FSMS) decreasing as the drug concentration increased. nih.gov A threshold of <1 × 10⁻⁸ is sometimes used to define a reduced likelihood of mutant selection in vitro. nih.gov The concentration that prevents the formation of colonies from a large inoculum is known as the Mutant Prevention Concentration (MPC). For ciprofloxacin, the MPC₁₀¹⁰ was determined to be above 8 mg/L (>32×MIC), but a concentration of 4 mg/L (16×MIC) was designated as the MPC-D₁₀¹⁰, the lowest concentration with an FSMS below 1 × 10⁻¹⁰. nih.gov

In the context of Chlamydia species, the frequency of spontaneous mutation to rifampin resistance was found to be in the range of 10⁻⁷. nih.gov However, for spectinomycin, no resistant mutants of C. trachomatis L2 were isolated, indicating a frequency below the detection limit of < 2.4 × 10⁻⁸. nih.gov This difference is attributed to the presence of two rRNA operons in C. trachomatis, as mutations in rRNA genes are often recessive. nih.gov

Multistep Resistance Selection Experiments

Multistep resistance selection studies involve sequentially subculturing bacteria in the presence of sub-inhibitory concentrations of an antibiotic to observe the gradual development of resistance. nih.gov This method mimics the potential for resistance to emerge over time with repeated exposure to a drug.

In a study involving Streptococcus pneumoniae, sequential subculturing in the presence of various fluoroquinolones, including moxifloxacin, selected for resistant mutants. nih.gov After up to 50 subcultures, moxifloxacin selected for 12 resistant mutants with MICs ranging from 2 to 16 mg/L. nih.gov This was comparable to gatifloxacin (B573) (13 mutants) and ciprofloxacin (11 mutants), but higher than gemifloxacin (B1671427) (6 mutants) and trovafloxacin (B114552) (9 mutants). nih.gov These experiments demonstrate that all tested quinolones have the potential to select for resistance through a multistep process. nih.gov

The concept of single-step versus multi-step resistance evolution has significant implications for treatment outcomes. nih.gov Multi-step resistance, where several mutations are required for high-level resistance, is generally associated with a lower risk of treatment failure compared to single-step resistance, where a single mutation can confer high resistance. nih.gov

Analysis of Target Enzyme Mutations (e.g., GyrA, ParC) Conferring Resistance

The primary targets of fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication. Mutations in the genes encoding these enzymes, gyrA and parC respectively, are a major mechanism of resistance.

In Streptococcus pneumoniae, multistep resistance selection with moxifloxacin and other fluoroquinolones led to mutations in both parC (at Ser-79 or Asp-83) and gyrA (at Ser-81 or Glu-85). nih.gov Some mutants also acquired mutations in parE or gyrB, with a specific gyrB mutation potentially being associated with moxifloxacin resistance. nih.gov

In Mycoplasma genitalium, a single nucleotide polymorphism (SNP) in the parC gene resulting in a Ser83→Ile amino acid change is strongly correlated with moxifloxacin resistance. nih.govnih.gov Strains with elevated moxifloxacin MICs (2 to 16 mg/L) were found to harbor this parC mutation, often in combination with mutations in gyrA (such as Asp99→Asn, Gly93→Cys, or Met95→Ile). nih.govnih.gov

In S. aureus, moxifloxacin preferentially selects for mutants in topoisomerase IV, making it the primary target in vivo, despite similar in vitro activity against both topoisomerase IV and DNA gyrase. nih.gov

Role of Efflux Pump Mechanisms in Resistance to the Compound

Efflux pumps are transport proteins in the bacterial cell membrane that can actively extrude antibiotics, thereby reducing their intracellular concentration and contributing to resistance. nih.govnih.gov This is a common resistance mechanism against a wide range of antimicrobial agents. nih.gov

In Streptococcus pneumoniae, the role of efflux in resistance to various fluoroquinolones was investigated using the efflux pump inhibitor reserpine (B192253). nih.gov In the presence of reserpine, the MICs of ciprofloxacin, gemifloxacin, and gatifloxacin were significantly reduced for most resistant mutants, indicating the involvement of an efflux mechanism. nih.gov However, reserpine did not lower the MICs of trovafloxacin or moxifloxacin, suggesting that efflux is not a primary mechanism of resistance to these particular agents in S. pneumoniae. nih.gov

Conversely, in S. aureus, moxifloxacin's enhanced potency compared to ciprofloxacin is partly attributed to it not being a good substrate for the NorA efflux pump and potentially other efflux systems. nih.gov This characteristic contributes to its lower propensity to select for resistant mutants. nih.gov

Research on 8-Ethoxy Moxifloxacin Hydrochloride Remains Undisclosed

Despite its availability as a research chemical, detailed preclinical and in vitro studies on the cellular uptake and intracellular activity of 8-Ethoxy Moxifloxacin Hydrochloride are not publicly available. While the compound is a known derivative and impurity of the fourth-generation fluoroquinolone antibiotic, moxifloxacin, a thorough search of scientific literature and chemical databases has yielded no specific data to fulfill a detailed analysis of its interactions with host cells.

8-Ethoxy Moxifloxacin Hydrochloride is cataloged by various chemical suppliers and is noted as an impurity in moxifloxacin preparations. Its chemical structure is defined, and it is available for laboratory investigation. However, peer-reviewed studies detailing its penetration into, accumulation within, and activity against intracellular pathogens in either phagocytic or non-phagocytic cell models have not been identified.

Consequently, information regarding the following key areas of preclinical research for 8-Ethoxy Moxifloxacin Hydrochloride remains elusive:

Penetration and Accumulation in Phagocytic and Non-Phagocytic Cells: There is no available data on the extent and rate at which 8-Ethoxy Moxifloxacin Hydrochloride enters cells such as neutrophils or epithelial cells.

Factors Influencing Cellular Uptake: The impact of environmental factors like pH and temperature, or the role of cellular metabolic processes on the uptake of this specific compound, has not been documented in accessible research.

Intracellular Activity: Its efficacy against bacteria that reside within host cells, a critical aspect for treating certain types of infections, is uncharacterized in the public domain.

Without such fundamental research, a comprehensive scientific article on the preclinical and in vitro antimicrobial profile of 8-Ethoxy Moxifloxacin Hydrochloride, as per the specified detailed outline, cannot be accurately generated. The scientific community awaits studies that would shed light on the cellular pharmacology of this moxifloxacin derivative.

Exploration of Ancillary Biological Activities Non Clinical Research

Formation of Metal Complexes with 8-Ethoxy Moxifloxacin (B1663623) and Evaluation of Their In Vitro Biological Activities

The interaction of fluoroquinolones with metal ions to form coordination complexes is a significant area of research. This complexation can alter the physicochemical properties of the parent drug, potentially modulating its biological activity. nih.gov

The synthesis of metal complexes with a fluoroquinolone like 8-Ethoxy Moxifloxacin involves reacting the compound with a metal salt. In studies involving the parent compound, moxifloxacin, complexes have been successfully synthesized with various metals, including Gold(III), Silver(I), Iron(III), Copper(II), and Mercury(II). dntb.gov.uadoaj.orgresearchgate.net

Characterization of these new chemical entities is performed using a suite of analytical techniques. Methods such as FT-IR (Fourier-transform infrared spectroscopy), UV-Vis (Ultraviolet-Visible spectroscopy), ¹H-NMR (Proton nuclear magnetic resonance), and elemental analysis are used to confirm the structure and coordination. dntb.gov.uaresearchgate.netresearchgate.net In most cases, moxifloxacin acts as a bidentate ligand, binding the metal ion through the oxygen of the pyridone group and one of the oxygen atoms of the carboxylate group. researchgate.netnih.gov

Once synthesized and characterized, the metal complexes are tested to determine if their biological activity has been altered. Numerous studies have shown that metal complexes of fluoroquinolones can exhibit enhanced antimicrobial activity compared to the parent drug. nih.govnih.gov

In a study involving moxifloxacin-metal complexes, the new compounds were screened against various bacterial and fungal strains. dntb.gov.uaresearchgate.net The results indicated that the synthesized metal complexes possessed an excellent potential as antifungal agents, showing a significant improvement over moxifloxacin alone. dntb.gov.uaresearchgate.net Another study demonstrated that certain mixed-ligand metal complexes of moxifloxacin showed significant fungicidal activity and, in some cases, were potent against specific bacterial strains. researchgate.net For example, a copper(II) complex of moxifloxacin and hydrazine (B178648) was notably active against all four tested bacterial strains. researchgate.net

Below is an interactive table summarizing findings from a study on the antimicrobial activity of moxifloxacin and its metal complexes.

Compound/ComplexBacterial StrainFungal StrainActivity Notes
MoxifloxacinS. aureus, B. subtilis, E. coli, P. multocidiaA. flavus, A. nigerReference Activity
Complex with Cu(II)Significantly active against all four strains Significant fungicidal activityEnhanced antibacterial and antifungal properties. researchgate.net
Complex with Co(II)Good activityPotentially active (24.3%) against A. flavus Higher antifungal activity than the standard, fluconazole. researchgate.net
Complex with Au(III)Gram-positive and Gram-negative bacteriaNot specifiedShowed significant antibacterial activity. doaj.org
Complex with Ag(I)Gram-positive and Gram-negative bacteriaNot specifiedShowed significant antibacterial activity. doaj.org

To understand the enhanced activity at a molecular level, researchers use computational methods like molecular docking. rasayanjournal.co.in These simulations predict how a molecule, such as a metal complex, binds to the active site of a biological target like DNA gyrase. dntb.gov.uanih.gov

Docking studies on moxifloxacin-metal complexes have helped to authenticate the results from in vitro tests. dntb.gov.uaresearchgate.net By analyzing the binding interactions and docking scores, scientists can infer why a complex might be more potent than the parent drug. dntb.gov.ua These computational models can reveal necessary interactions within the binding site of the target enzyme, providing a rationale for the observed enhancement in biological activity. dntb.gov.uaresearchgate.net Such studies are crucial in the rational design of new, more effective therapeutic agents. nih.govekb.eg

Exploration of Molecular Interactions with Other Cellular Components (e.g., Enzymes, Proteins) at a Fundamental Research Level

Biophysical studies have explored the interactions between fluoroquinolones and lipids, which are critical for cellular uptake. nih.gov Research comparing moxifloxacin and ciprofloxacin (B1669076) found that moxifloxacin has a higher condensing effect on lipid layers. nih.gov This difference in lipid interaction could help explain variations in cellular accumulation and susceptibility to efflux pumps, which are proteins that can expel drugs from a cell. nih.gov While specific data on 8-Ethoxy Moxifloxacin is limited, these fundamental studies on moxifloxacin provide a framework for predicting its potential interactions with various cellular components.

Future Research Directions and Research Gaps for 8 Ethoxy Moxifloxacin Hydrochloride

Development of Novel Synthetic Strategies for Enhanced Analog Diversity

A significant area for future research is the creation of a diverse library of analogs based on the 8-Ethoxy Moxifloxacin (B1663623) Hydrochloride scaffold. The structure of fluoroquinolones presents multiple positions for modification, each capable of influencing the drug's pharmacokinetic and pharmacodynamic properties. nih.gov Key strategies would involve:

Modification at the C-7 Position: The C-7 substituent is known to significantly affect the spectrum of antibacterial activity and cell permeability. mdpi.com Synthetic strategies could focus on introducing novel nitrogen-based heterocyclic moieties, different from the (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl group present in moxifloxacin, to potentially enhance activity against specific pathogens or overcome efflux-related resistance mechanisms. mdpi.comnih.gov

Alterations at the N-1 Position: The N-1 substituent, typically a cyclopropyl (B3062369) group in potent fluoroquinolones like moxifloxacin, is crucial for activity against Gram-positive bacteria. nih.gov Exploring alternative small alkyl or aryl groups could modulate DNA gyrase inhibition and bacterial uptake.

Bioisosteric Replacement of the C-3 Carboxylic Acid: The carboxylic acid at the C-3 position is vital for binding to the DNA gyrase enzyme but can be replaced with other acidic functional groups, such as tetrazoles or other heterocyclic moieties, to create novel bioisosteres. nih.gov This approach, which has been applied to other fluoroquinolones, could yield analogs with unique properties. nih.gov

The primary research gap is the absence of a published, systematic exploration of the structure-activity relationship (SAR) centered around the 8-ethoxy scaffold. While synthetic methods for moxifloxacin and other fluoroquinolones are well-documented, quimicaorganica.orgpatsnap.comgoogle.com dedicated campaigns to generate and screen a wide array of 8-ethoxy analogs are needed to identify candidates with superior potency, a broader spectrum of activity, or an improved resistance profile.

Advanced Mechanistic Studies in Complex Microbial Environments (e.g., Biofilms)

Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, represent a major clinical challenge due to their inherent tolerance to antimicrobial agents. Fluoroquinolones, in general, have shown limited efficacy against these complex structures. rsc.org Future research on 8-Ethoxy Moxifloxacin Hydrochloride must therefore include advanced studies in biofilm models.

Key research questions include:

Penetration and Distribution: How effectively does the compound penetrate the extracellular polymeric substance (EPS) matrix of biofilms formed by key pathogens like Staphylococcus aureus or Pseudomonas aeruginosa?

Activity Against Persister Cells: Are there specific mechanistic actions against the dormant, non-dividing persister cells that are prevalent within biofilms and are a primary cause of treatment failure?

Matrix Disruption: Does the compound have any secondary effects on the integrity of the biofilm matrix itself?

The research gap is the complete lack of data on the performance of 8-Ethoxy Moxifloxacin Hydrochloride in these complex environments. While studies have examined the complexation of fluoroquinolones to improve biofilm activity, digitellinc.com fundamental data on the intrinsic anti-biofilm properties of this specific derivative are required.

Integration of Proteomics and Metabolomics for Comprehensive Mechanistic Understanding

To gain a deeper insight into how bacteria respond to 8-Ethoxy Moxifloxacin Hydrochloride at a molecular level, the integration of "omics" technologies is essential. Proteomics (the large-scale study of proteins) and metabolomics (the study of small molecule metabolites) can provide a comprehensive snapshot of the bacterial response to drug-induced stress. nih.govnih.gov

Future research should employ these techniques to:

Identify all protein targets of the drug beyond DNA gyrase and topoisomerase IV.

Understand the metabolic pathways that are perturbed upon exposure, which could reveal novel resistance mechanisms. mdpi.comnih.gov

Characterize changes in the expression of virulence factors, quorum sensing genes, and cell wall synthesis proteins. mdpi.comnih.gov

A study on ciprofloxacin (B1669076) resistance, for example, used quantitative proteomics to identify hundreds of differentially expressed proteins as resistance evolved, pointing to changes in nucleotide synthesis, energy generation, and cell wall thickening as key adaptive mechanisms. mdpi.comnih.gov Applying this approach to 8-Ethoxy Moxifloxacin Hydrochloride would illuminate its unique interactions and provide a roadmap of potential evolutionary escape routes for bacteria. The current research gap is the absence of any such systems-level biological data for this compound.

Development of Predictive Computational Models for Resistance Emergence in Fluoroquinolone Derivatives

The emergence of antibiotic resistance is a critical hurdle for any new antimicrobial agent. Computational and pharmacodynamic modeling can be powerful tools to predict the likelihood and trajectory of resistance development. nih.gov Research has shown that the substituent at the C-8 position of the quinolone core significantly influences the propensity for resistance development. A comparative study demonstrated that moxifloxacin, with its C-8 methoxy (B1213986) group, had a much lower frequency of spontaneous resistance development in S. aureus compared to a structural analog with a C-8 chlorine atom. nih.gov

The clear research gap is the lack of predictive models specifically for 8-Ethoxy Moxifloxacin Hydrochloride. Future research should focus on:

In Silico Docking Studies: Modeling the binding affinity of the 8-ethoxy derivative to wild-type and known mutant forms of DNA gyrase and topoisomerase IV from various bacterial species. nih.gov

Pharmacodynamic Modeling: Using in vitro systems like the hollow-fiber model to simulate human pharmacokinetics and determine the exposures that prevent the amplification of resistant subpopulations. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: Developing models that correlate structural features of 8-ethoxy analogs with their potential to select for resistance. pku.edu.cn

These models would be invaluable for optimizing dosing strategies and identifying potential liabilities long before they are observed in a clinical setting.

Exploration of Synergistic and Antagonistic Interactions with Other Antimicrobial Agents in Preclinical Models

Combination therapy is a cornerstone of modern infectious disease treatment, used to enhance efficacy, broaden the spectrum of activity, and suppress the emergence of resistance. arxiv.org The potential of 8-Ethoxy Moxifloxacin Hydrochloride as part of a combination regimen is a critical and unexplored area.

Future preclinical research must involve systematic screening for synergistic and antagonistic interactions with other classes of antimicrobial agents. Based on findings for other fluoroquinolones, promising combinations to investigate could include:

Agents targeting the cell wall: Beta-lactams and glycopeptides.

Agents targeting protein synthesis: Aminoglycosides and macrolides.

Other drug classes: Fosfomycin (B1673569) and rifampin, which have shown synergy with fluoroquinolones against specific pathogens. rsc.org

The Chou-Talalay method, which provides a quantitative determination of synergism, additivity, or antagonism, is a standard for such preclinical studies. nih.gov Currently, there is a complete absence of published data on the interaction of 8-Ethoxy Moxifloxacin Hydrochloride with any other antimicrobial agent. Filling this research gap is essential to define its potential role in combination therapy for treating complex and multidrug-resistant infections.

Table of Research Findings on Fluoroquinolone Mechanisms and Resistance

Research AreaOrganism(s)Key Findings/Observations for Fluoroquinolones (General)Reference
Resistance DevelopmentS. aureusThe C-8 methoxy group (as in moxifloxacin) significantly lowers the propensity for resistance development compared to a C-8 chlorine moiety. nih.gov
Proteomics in ResistanceN/A (General)Evolution of resistance is linked to adjustments in metabolic patterns, including enhanced nucleotide and energy synthesis, and thicker cell walls. mdpi.comnih.gov
Biofilm InteractionS. aureus, E. coli, P. aeruginosaFluoroquinolone activity is superior to beta-lactams but less effective than minocycline (B592863) and fosfomycin against biofilms. Combination with other agents is often required. rsc.org
Computational ModelingE. coliComputational studies can reveal varying binding affinities of different fluoroquinolones to the target enzyme (gyrase), explaining differences in resistance profiles. nih.gov
Combination TherapyGram-negative & Gram-positive bacteriaNoteworthy synergistic combinations include fluoroquinolones with fosfomycin or aminoglycosides (Gram-negative) and with minocycline or rifampin (Gram-positive). rsc.org

Q & A

Q. What strategies improve ocular bioavailability in topical formulations of 8-Ethoxy Moxifloxacin Hydrochloride?

  • Methodological Answer : Polymeric nanoparticles (e.g., PLGA) and mucoadhesive films enhance corneal retention. Ex vivo permeation studies using rabbit corneas quantify drug penetration. Physicochemical parameters (e.g., film thickness, swelling index) are optimized via factorial design experiments .

Q. How do pharmacokinetic/pharmacodynamic (PK/PD) models inform dosing regimens for systemic infections?

  • Methodological Answer : Population PK models integrate data from animal studies (e.g., African Green Monkeys) and human trials. Monte Carlo simulations predict target attainment rates (e.g., AUC/MIC ≥30) for Yersinia pestis. Dose fractionation studies in neutropenic murine thigh models validate efficacy .

Q. What analytical challenges arise in simultaneous quantification of 8-Ethoxy Moxifloxacin Hydrochloride with anti-inflammatory agents (e.g., difluprednate)?

  • Methodological Answer : Spectral overlap in UV-Vis requires derivative spectroscopy (e.g., ratio spectra derivative method) or dual-wavelength detection. For HPLC, gradient elution (acetonitrile:0.1% trifluoroacetic acid) separates peaks with resolution ≥2.0. Validation includes forced degradation studies (acid/alkali hydrolysis, photolysis) to confirm specificity .

Contradictions and Limitations

  • Clinical vs. Preclinical Efficacy : While clinical trials show 93% success in community-acquired pneumonia, animal models (e.g., plague) lack direct human validation .
  • Method Variability : HPLC methods in USP standards (6 mg/mL stock) differ from research protocols using lower concentrations (0.002 mg/mL), affecting sensitivity thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.